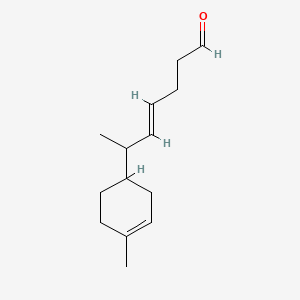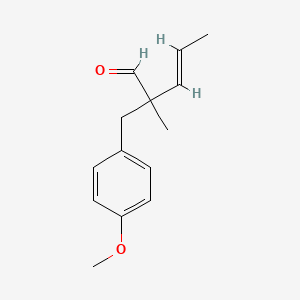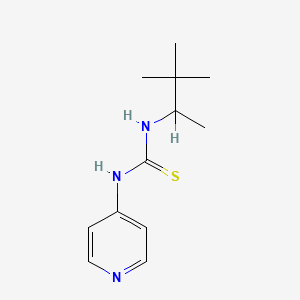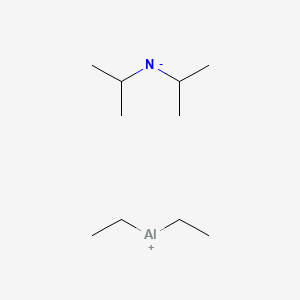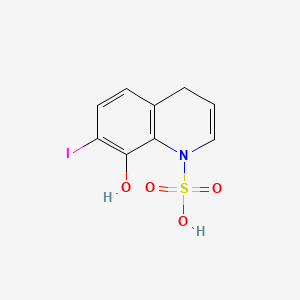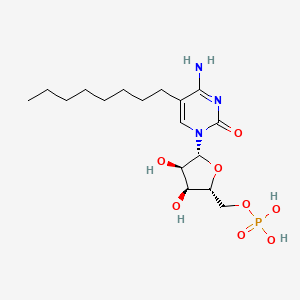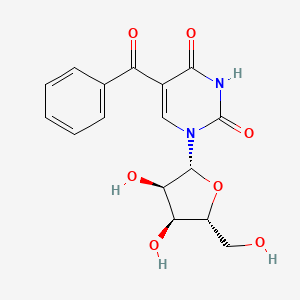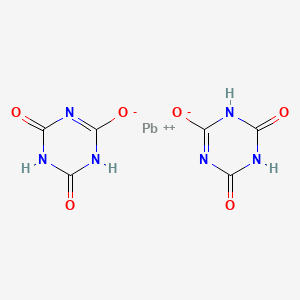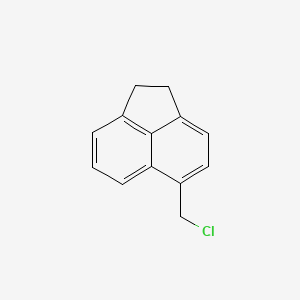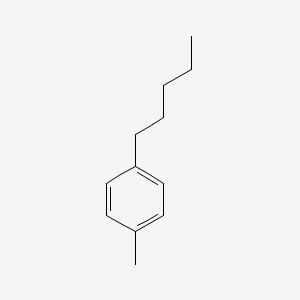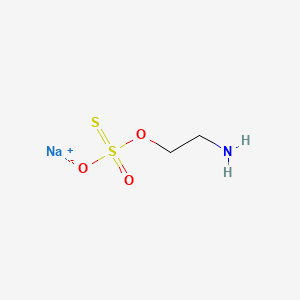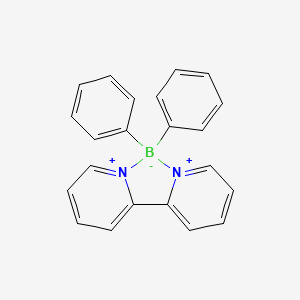
(Z)-Hex-3-enyl pivalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-Hex-3-enyl pivalate is an organic compound that belongs to the ester class. It is derived from hex-3-en-1-ol and pivalic acid. This compound is known for its distinctive odor, which makes it valuable in the fragrance industry. Its chemical structure includes a hexenyl group attached to a pivalate ester, giving it unique properties that are utilized in various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-Hex-3-enyl pivalate typically involves the esterification of hex-3-en-1-ol with pivalic acid. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to facilitate the esterification process. This method allows for the easy separation of the product from the catalyst, reducing the need for extensive purification steps.
Analyse Chemischer Reaktionen
Types of Reactions
(Z)-Hex-3-enyl pivalate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hex-3-enal or hex-3-enoic acid, while reduction can produce hex-3-en-1-ol.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (Z)-Hex-3-enyl pivalate is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential role in plant signaling and defense mechanisms. It is known to be a component of the volatile organic compounds released by plants in response to herbivory.
Medicine
While not widely used in medicine, this compound’s derivatives are explored for their potential therapeutic properties, particularly in the development of new drugs with improved efficacy and reduced side effects.
Industry
In the fragrance industry, this compound is valued for its pleasant odor and is used in the formulation of perfumes and scented products. It is also used as a flavoring agent in the food industry.
Wirkmechanismus
The mechanism of action of (Z)-Hex-3-enyl pivalate involves its interaction with specific molecular targets, such as olfactory receptors in the case of its use in fragrances. In biological systems, it may interact with enzymes and receptors involved in plant defense pathways, modulating their activity and leading to the production of defensive compounds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hexyl acetate: Another ester with a fruity odor, commonly used in fragrances and flavorings.
Hex-3-en-1-ol: The alcohol precursor to (Z)-Hex-3-enyl pivalate, also used in fragrances.
Pivalic acid: The acid component of the ester, used in various chemical syntheses.
Uniqueness
This compound is unique due to its specific combination of a hexenyl group and a pivalate ester, which imparts distinct olfactory properties. Its stability and reactivity also make it a versatile compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
84604-59-1 |
|---|---|
Molekularformel |
C11H20O2 |
Molekulargewicht |
184.27 g/mol |
IUPAC-Name |
[(Z)-hex-3-enyl] 2,2-dimethylpropanoate |
InChI |
InChI=1S/C11H20O2/c1-5-6-7-8-9-13-10(12)11(2,3)4/h6-7H,5,8-9H2,1-4H3/b7-6- |
InChI-Schlüssel |
JGXBXELJDMGEAB-SREVYHEPSA-N |
Isomerische SMILES |
CC/C=C\CCOC(=O)C(C)(C)C |
Kanonische SMILES |
CCC=CCCOC(=O)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



